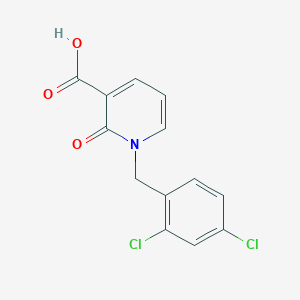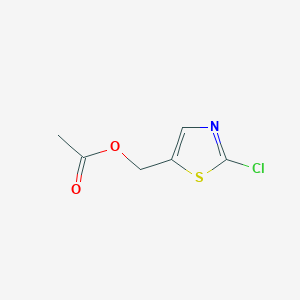
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the synthesis of a compound with a dichlorobenzyl group attached to a pyridinecarboxylate is described, which suggests that the compound of interest may also exhibit biological activity, such as antifungal properties .
Synthesis Analysis
The synthesis of related compounds involves alkylation reactions, where a pyridinecarboxylate is alkylated with a chlorinated toluene derivative . This suggests that the synthesis of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid might also involve a similar alkylation step, using an appropriate 2,4-dichlorotoluene derivative as the alkylating agent.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers describe various chemical reactions that related compounds can undergo, such as saponification, alkylation, reduction, and dehydrogenation . These reactions are indicative of the functional groups present in these molecules, such as esters, aldehydes, and alcohols, and suggest that 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid could also undergo similar transformations depending on its functional groups.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid, they do provide insights into the properties of structurally related compounds. For example, the presence of dichlorobenzyl groups can increase the compound's resistance to metabolic degradation and enhance its lipophilicity, potentially affecting its solubility and absorption profile . The pyridine ring is a common motif in many biologically active compounds and can engage in various non-covalent interactions, which could be relevant for the compound's binding to biological targets.
Scientific Research Applications
Hypoglycemic Agent
- 1,2-Dihydro-2-oxo-3-pyridinecarboxylic acids have been identified as hypoglycemic agents, notably without the undesirable mechanisms associated with nicotinic acid. They have been synthesized through a series of chemical reactions, with various substituents primarily at the 6-position showing differing levels of hypoglycemic potency (Youngdale & Oglia, 1985).
Antibacterial Agents
- Pyridonecarboxylic acids are synthesized as antibacterial agents. Certain compounds in this category, such as 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showed higher antibacterial activity than some existing antibiotics, indicating their potential in this field (Egawa et al., 1984).
Hydrogen Bonding Studies
- Hydrogen bonding in derivatives like 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid was studied, revealing strong intramolecular hydrogen bonding in certain compounds. This research is crucial for understanding the chemical properties and potential applications of these substances (Dobbin et al., 1993).
Synthesis of Quinolone-Type Compounds
- New derivatives of 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid have been synthesized, particularly in the benzo[b]thiophene series. These compounds hold potential in various chemical and pharmaceutical applications (Février et al., 1993).
Antifungal Activity
- A compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate , showed significant antifungal activity against a spectrum of pathogenic yeast species, suggesting its use in antifungal treatments (Schwan et al., 1979).
Metal Complexes
- The study of metal complexes containing derivatives like 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene can provide insights into the structural characteristics and potential applications of these complexes in various fields (Sousa et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dichlorobenzyl alcohol, are known to act as mild antiseptics, targeting bacteria and viruses associated with mouth and throat infections .
Mode of Action
Similar compounds like dichlorobenzyl alcohol are known to have antiseptic properties, suggesting that they may interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death .
Biochemical Pathways
Based on the antiseptic properties of similar compounds, it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as dna replication, protein synthesis, or cell wall synthesis, leading to cell death .
Pharmacokinetics
Similar compounds like dichlorobenzyl alcohol are commonly used in throat lozenges, suggesting that they are likely absorbed in the oral cavity and throat, distributed locally, metabolized, and then excreted .
Result of Action
Based on the antiseptic properties of similar compounds, it can be inferred that the compound may lead to the death of microbial cells, thereby alleviating symptoms of infection .
Action Environment
For instance, a low-pH environment has been found to enhance the virucidal effect of Dichlorobenzyl alcohol .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-4-3-8(11(15)6-9)7-16-5-1-2-10(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTQCTRTEYLKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377466 |
Source


|
| Record name | 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
CAS RN |
338977-51-8 |
Source


|
| Record name | 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

